3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile
CAS No.:
Cat. No.: VC15828313
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |
| Standard InChI | InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-5,10H,6H2,1H3 |
| Standard InChI Key | FWIJFFSEHOMBOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(C2)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile, reflects its core structure: a dihydroisoxazole ring fused with a p-tolyl group (4-methylphenyl) and a nitrile substituent. The planar isoxazole ring (C₃H₃NO) contributes to its aromaticity, while the nitrile group enhances polarity and reactivity. Key structural features include:
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Dihydroisoxazole backbone: The partially saturated isoxazole ring reduces strain compared to fully aromatic analogs, influencing both stability and reactivity.
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p-Tolyl substituent: The para-methyl group on the phenyl ring modulates electronic effects, enhancing lipophilicity and steric bulk .
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Nitrile functional group: The electron-withdrawing nitrile (-C≡N) at position 5 facilitates nucleophilic additions and cycloadditions .
The canonical SMILES string (CC1=CC=C(C=C1)C2=NOC(C2)C#N) and InChIKey (FWIJFFSEHOMBOJ-UHFFFAOYSA-N) provide unambiguous representations for database indexing .
Synthesis and Reaction Pathways
Copper-Catalyzed Ring Expansion
A high-yield synthesis route involves the reaction of 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile with copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) at 65°C for 15 hours . This method proceeds via a ring-opening and rearrangement mechanism:
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Cyclopropane activation: Copper nitrate facilitates electrophilic ring opening of the cyclopropane, generating a nitrile-stabilized carbocation.
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N-O bond formation: Intramolecular attack by a hydroxylamine derivative forms the isoxazole ring.
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Purification: Silica gel chromatography (petroleum ether/ethyl acetate = 10:1) yields the product as a yellow oil with 87–93% purity .
Reaction Scheme:
Alternative Synthetic Approaches
Early methods employed α-acetylenic γ-hydroxyaldehydes and hydroxylamine under basic conditions, but these suffered from low regioselectivity. Modern strategies emphasize transition-metal catalysis to improve efficiency and scalability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.38–7.48 (m, 4H, aromatic H), δ 5.93 (t, J = 8.9 Hz, 1H, CH), δ 3.74 (dd, J = 16.3, 9.5 Hz, 1H, CH₂), and δ 3.43 (dd, J = 16.3, 8.3 Hz, 1H, CH₂) confirm the dihydroisoxazole and p-tolyl moieties .
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¹³C NMR (150 MHz, CDCl₃): Signals at δ 136.1 (C-Ar), δ 109.8 (C≡N), and δ 37.4 (CH₂) align with the proposed structure .
Infrared (IR) Spectroscopy
Strong absorption bands at 2221 cm⁻¹ (C≡N stretch) and 1618 cm⁻¹ (C=N stretch) validate the nitrile and isoxazole functionalities .
High-Resolution Mass Spectrometry (HRMS)
The observed [M+H]⁺ ion at m/z 203.0815 matches the theoretical value for C₁₁H₁₁N₂O₂, confirming molecular integrity .
Comparative Analysis with Structural Analogs
Structural modifications, such as replacing the nitrile with a carboxylic acid, significantly alter bioavailability and toxicity .
Applications in Drug Discovery
Lead Optimization
The nitrile group serves as a versatile handle for medicinal chemistry:
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Bioisosteric replacement: Substitution with tetrazoles or amides improves metabolic stability .
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Protease inhibition: Nitriles covalently bind catalytic serine residues in enzymes like SARS-CoV-2 M<sup>pro</sup> .
Prodrug Development
Prodrug derivatives (e.g., ester-linked formulations) could enhance oral bioavailability by masking the nitrile’s polarity .
Future Research Directions
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In vivo toxicology studies: Assess chronic exposure risks.
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CAR/PXR selectivity assays: Differentiate dual agonists from selective modulators.
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Computational modeling: Predict off-target interactions using molecular docking.
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